molecular formula C10H9NS B8643605 2-(5-Methyl-2-pyridyl)thiophene CAS No. 56421-68-2

2-(5-Methyl-2-pyridyl)thiophene

Cat. No. B8643605
Key on ui cas rn: 56421-68-2
M. Wt: 175.25 g/mol
InChI Key: FPTAWBOKTZLENX-UHFFFAOYSA-N
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Patent
US06784167B2

Procedure details

A mixture of 2-thiopheneboronic acid (0.483 g, 3.78 mmol), 2-bromo-5-methylpyridine (0.5 g, 2.91 mmol), a solution of Na2CO3 (1M in H2O, 7.8 mL, 7.8 mmol) and a catalytic amount of Pd(PPh3)4 in DME (10 mL) was heated at the reflux temperature for 3 h., then allowed to cool to room temperature and poured onto ice. The resulting mixture was stirred for 10 min and extracted with CH2Cl2 (2×25 mL), dried (MgSO4) and concentrated under reduced pressure. The crude product was purified by flash chromatography (70% EtOAc/hex) to give 2-(5-methyl-2-pyridyl)thiophene (0.499 g, 98%): GC-MS m/z (rel abundance) 176 (MH+, 100%); 1H NMR (CDCl3) δ 1.39 (s, 3H), 7.15 (m, 1H), 7.39 (m, 1H), 7.61-7.43 (m, 3H), 8.41 (s, 1H).
Quantity
0.483 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
7.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1B(O)O.Br[C:10]1[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][N:11]=1.C([O-])([O-])=O.[Na+].[Na+]>COCCOC.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:16][C:13]1[CH:14]=[CH:15][C:10]([C:2]2[S:1][CH:5]=[CH:4][CH:3]=2)=[N:11][CH:12]=1 |f:2.3.4,^1:32,34,53,72|

Inputs

Step One
Name
Quantity
0.483 g
Type
reactant
Smiles
S1C(=CC=C1)B(O)O
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)C
Step Two
Name
Quantity
7.8 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (2×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography (70% EtOAc/hex)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC=1C=CC(=NC1)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.499 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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